![molecular formula C21H17ClN6O4 B3008771 ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 892481-15-1](/img/structure/B3008771.png)
ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
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Description
Molecular Structure Analysis
The molecular formula of this compound is C16H13ClN4S , with a molar mass of 328.82 g/mol . It features a thienotriazolodiazepine scaffold. The 3D structure includes a chlorophenyl group, an ethyl side chain, and a triazolo-pyrimidine ring system .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Activity
The title compound has been investigated for its potential as an anticancer agent. Specifically, it was synthesized under ultrasonication by formylation of 3-(4-chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate. The ultrasonic method of synthesis is eco-friendly, economical, and reduces reaction time compared to traditional methods. Notably, compound 5 exhibited activity against various human tumor cell lines, including CNS (SNB-75), renal (UO-31), non-small cell lung (NCI-H522), and leukemia (MOLT-4). Compound 4 also showed activity against breast (MDA-MB-231/ATCC, T-47D, MCF-7) and ovarian (IGROV1, OVCAR-4) cancer cell lines .
Antioxidant Properties
While not directly related to cancer, another study reported on the synthesis of a novel pyrimidine compound, “Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate” (DCPC). This compound demonstrated efficient antioxidant activity. Although it’s a different compound, it highlights the potential of related pyrimidine derivatives in various biological contexts .
Flow Synthesis of 1,2,3-Triazoles
Although not specific to the mentioned compound, the synthesis of 1,2,3-triazoles is an important field. Researchers have established a robust and versatile protocol for the continuous flow synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles using copper-on-charcoal as a heterogeneous catalyst. This methodology allows for the efficient synthesis of diverse substituted 1,2,3-triazoles .
properties
IUPAC Name |
ethyl 4-[[2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O4/c1-2-32-21(31)13-6-8-15(9-7-13)24-17(29)11-27-12-23-19-18(20(27)30)25-26-28(19)16-5-3-4-14(22)10-16/h3-10,12H,2,11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPQDDAUCPBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate |
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